molecular formula C17H14N2OS B10975697 N-(1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide

N-(1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10975697
M. Wt: 294.4 g/mol
InChI Key: DJXHMSNLKGRPGT-UHFFFAOYSA-N
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Description

N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE typically involves the reaction of benzothiazole derivatives with cyclopropane carboxylic acid derivatives. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzothiazole and cyclopropane carboxylic acid moieties .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(13-BENZOTHIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H14N2OS/c20-16(13-10-12(13)11-6-2-1-3-7-11)19-17-18-14-8-4-5-9-15(14)21-17/h1-9,12-13H,10H2,(H,18,19,20)

InChI Key

DJXHMSNLKGRPGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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